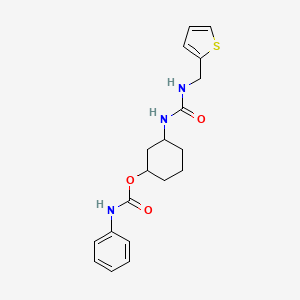

![molecular formula C25H32N4O4S B2890058 6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine CAS No. 860789-61-3](/img/structure/B2890058.png)

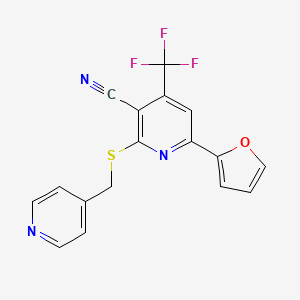

6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

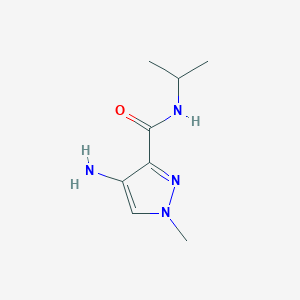

6,7-Dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine is a synthetic quinazolinimine compound, which has been investigated for its potential applications in scientific research. This quinazolinimine is an octyl-substituted derivative of a quinazolinone, and it has a unique structural arrangement of nitrogen, oxygen and sulfur atoms. The compound is an important tool for research, as it has been used to study the effects of nitrobenzylsulfanyl moieties on quinazolinimines.

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

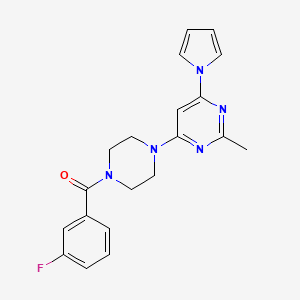

6,7-Dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine is part of the quinazoline class of heterocyclic compounds, known for their antitumor properties. Research on similar quinazoline derivatives has demonstrated potent cytotoxic effects on Ehrlich Ascites Carcinoma cells. For instance, a compound closely related to 6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine, characterized as N-(3-((6,7-dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzene sulfonamide, showed significant antitumor activity. It induced apoptosis in tumor cells by up-regulating the pro-apoptotic protein Bax, which activates caspase-3, leading to DNA fragmentation and cell death. This mechanism suggests the potential of 6,7-dimethoxyquinazoline derivatives as anticancer agents through apoptosis induction in cancer cells (Preethi Saligrama Devegowda et al., 2016).

Cholinesterase Inhibition

Quinazolinimines, including structures similar to 6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine, have been investigated for their potential as cholinesterase inhibitors. A study on homobivalent quinazolinimines demonstrated their capability to inhibit cholinesterases, with particular selectivity towards butyrylcholinesterase. These findings indicate the potential therapeutic applications of quinazolinimines in neurodegenerative diseases, such as Alzheimer's, where cholinesterase inhibition is a key treatment strategy (M. Decker, 2006).

Antimalarial Activity

The quinazoline scaffold, including derivatives like 6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine, has been explored for antimalarial activity. A significant number of 6,7-dimethoxyquinazoline-2,4-diamines were synthesized and evaluated for their antimalarial effects. Among these, certain compounds demonstrated promising activity, highlighting the potential of quinazoline derivatives as antimalarial drug leads (Yuki Mizukawa et al., 2021).

Inhibition of Nitric Oxide Synthase

Quinazolinones, quinazolinthiones, and quinazolinimines, closely related to 6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine, have been studied for their capability to inhibit nitric oxide synthase (NOS). These compounds showed inhibitory activity against inducible and neuronal NOS isoforms, suggesting a potential therapeutic role in conditions associated with excessive nitric oxide production (M. E. Camacho et al., 2016).

Eigenschaften

IUPAC Name |

6,7-dimethoxy-2-[(4-nitrophenyl)methylsulfanyl]-3-octylquinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O4S/c1-4-5-6-7-8-9-14-28-24(26)20-15-22(32-2)23(33-3)16-21(20)27-25(28)34-17-18-10-12-19(13-11-18)29(30)31/h10-13,15-16,26H,4-9,14,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSFLHCJUMQXCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=C(C=C3)[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2889975.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2889983.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)

![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)

![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2889995.png)